molecular formula C12H13F3O3 B12583166 Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) CAS No. 562811-22-7

Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)

Cat. No.: B12583166
CAS No.: 562811-22-7
M. Wt: 262.22 g/mol
InChI Key: GNYQXXOUUBULDD-UHFFFAOYSA-N
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Description

Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1) is a 1:1 co-crystal comprising acetic acid and (E)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol. The trifluoromethylphenyl group imparts lipophilicity and metabolic stability, while the propenol moiety provides a reactive hydroxyl group for hydrogen bonding. The co-crystal formation likely arises from intermolecular hydrogen bonds between the hydroxyl group of the propenol derivative and the carboxylic acid group of acetic acid, as suggested by crystallographic principles . This structural arrangement may enhance physical properties such as solubility or thermal stability compared to the pure alcohol.

Properties

CAS No.

562811-22-7

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

acetic acid;3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4)

InChI Key

GNYQXXOUUBULDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C=CCO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethyl)phenylacetic acid with appropriate reagents to introduce the prop-2-en-1-ol functionality. One common method involves the use of ethyl acrylate, palladium acetate (Pd(OAc)2), potassium bicarbonate (KHCO3), and t-amyl alcohol as solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the prop-2-en-1-ol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid–3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

(E)-1,3-Bis(4-(trifluoromethyl)phenyl)prop-2-en-1-ol and Its Acetate Ester

The acetate ester derivative, (E)-1,3-bis(4-(trifluoromethyl)phenyl)allyl acetate, shares the trifluoromethylphenyl-propenol backbone but replaces the hydroxyl group with an acetylated ester. Synthesis involves reacting the alcohol with acetic anhydride in dichloromethane and triethylamine, yielding a 67% purified product after column chromatography . Key differences include:

  • Reactivity : The ester is less polar and more hydrolytically stable than the free alcohol or co-crystal.
  • Applications : Esters are often used as intermediates in pharmaceuticals or agrochemicals due to their stability under synthetic conditions.
Property Co-Crystal Acetate Ester
Functional Group -OH (hydrogen-bonded to acetic acid) -OAc (ester)
Synthetic Method Co-crystallization Acetylation with acetic anhydride
Polarity Higher (due to H-bonding) Lower

2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-ol Derivatives

This alcohol serves as a precursor to brominated derivatives (e.g., 1-(3-bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene). Unlike the co-crystal, bromination introduces a halogen for further cross-coupling reactions. The synthesis involves cooling in dichloromethane, highlighting the alcohol’s sensitivity to electrophilic substitution .

Chalcone Derivatives with Trifluoromethylphenyl Groups

Compounds like 1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one feature a ketone instead of a hydroxyl group. These chalcones are synthesized via Claisen-Schmidt condensation and exhibit distinct reactivity (e.g., Michael addition) and applications in medicinal chemistry .

Crystallographic and Hydrogen-Bonding Considerations

The co-crystal’s structure likely relies on SHELX software for refinement, as this suite is widely used for small-molecule crystallography . Hydrogen-bonding patterns, analyzed via graph-set theory (as in ), would clarify the acetic acid-alcohol interaction, distinguishing it from non-co-crystalline analogs.

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